molecular formula C11H14ClF3N2O2S B13590768 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride CAS No. 1219624-81-3

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride

Cat. No.: B13590768
CAS No.: 1219624-81-3
M. Wt: 330.75 g/mol
InChI Key: JAPQNUVWWGVVEV-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. The compound features a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzenesulfonyl moiety .

Scientific Research Applications

1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The benzenesulfonyl moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzenesulfonyl chloride
  • 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine
  • 1-(3,5-Bis-trifluoromethyl-benzenesulfonyl)-piperazine hydrochloride

Uniqueness: 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further modifications .

Properties

CAS No.

1219624-81-3

Molecular Formula

C11H14ClF3N2O2S

Molecular Weight

330.75 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride

InChI

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-2-1-3-10(8-9)19(17,18)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H

InChI Key

JAPQNUVWWGVVEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl

Origin of Product

United States

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